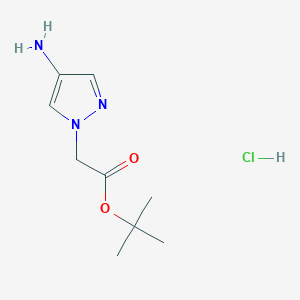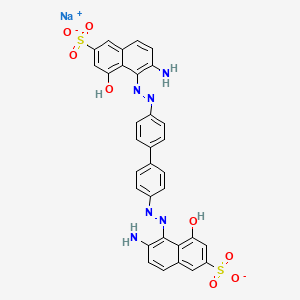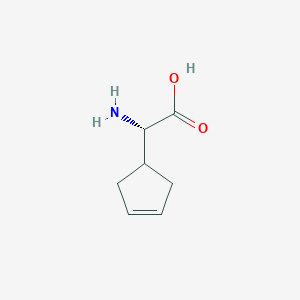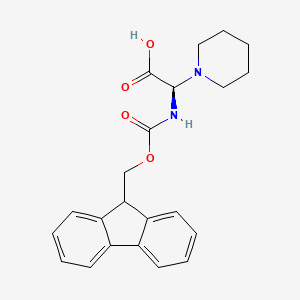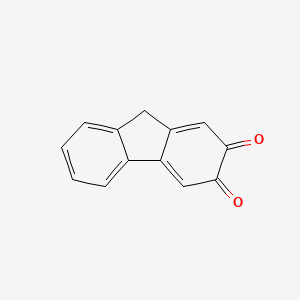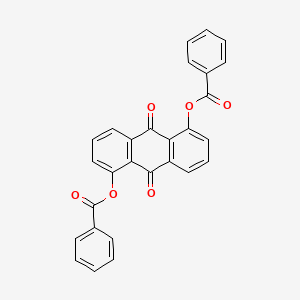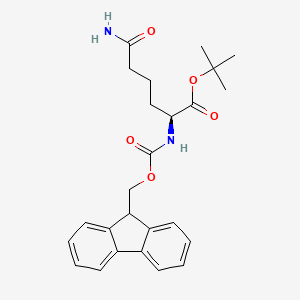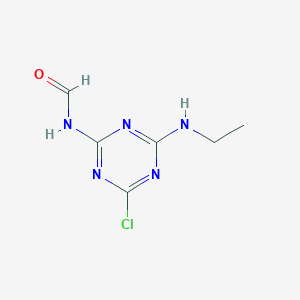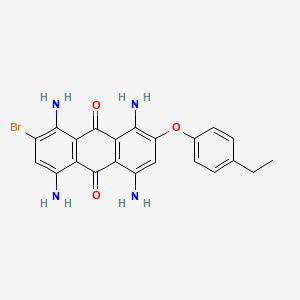
1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the anthracene family, which is characterized by a three-ring aromatic hydrocarbon structure. The presence of multiple functional groups, including amino, bromo, and ethylphenoxy groups, makes this compound particularly interesting for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from simpler anthracene derivatives. The process often includes:
Bromination: Introduction of a bromine atom into the anthracene structure.
Amination: Addition of amino groups at specific positions on the anthracene ring.
Etherification: Attachment of the ethylphenoxy group through an ether linkage.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism by which 1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, the compound may intercalate into DNA, disrupting its function and leading to cell death. The presence of multiple functional groups allows for diverse interactions with various biomolecules, making it a versatile tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione
- 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione
Uniqueness
Compared to similar compounds, 1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione stands out due to the presence of the bromine atom and the ethylphenoxy group. These functional groups confer unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
88603-10-5 |
|---|---|
Molekularformel |
C22H19BrN4O3 |
Molekulargewicht |
467.3 g/mol |
IUPAC-Name |
1,4,5,8-tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H19BrN4O3/c1-2-9-3-5-10(6-4-9)30-14-8-13(25)16-18(20(14)27)22(29)17-15(21(16)28)12(24)7-11(23)19(17)26/h3-8H,2,24-27H2,1H3 |
InChI-Schlüssel |
BLRGVLHJLFXONM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)Br)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


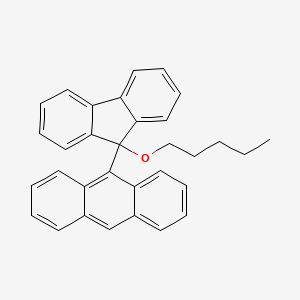
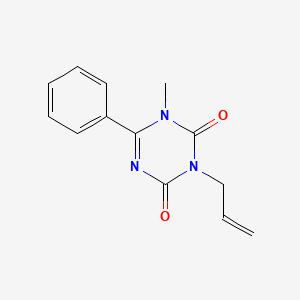
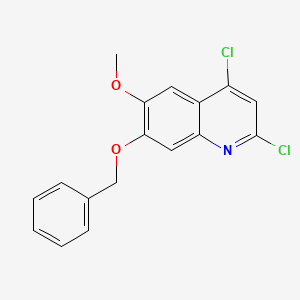
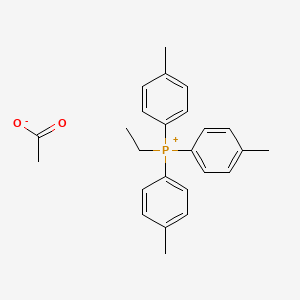

![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
